molecular formula C21H11BrN2O3 B14673669 6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione CAS No. 43028-23-5

6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione

Cat. No.: B14673669
CAS No.: 43028-23-5
M. Wt: 419.2 g/mol
InChI Key: YBVYQGLHJWRMTO-UHFFFAOYSA-N
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Description

6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione is a complex organic compound that belongs to the class of acridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione typically involves multi-step organic reactions. One common method includes the bromination of naphtho[2,3-c]acridine followed by amination and subsequent cyclization to form the trione structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological activities and physical properties .

Scientific Research Applications

6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase. This can lead to the inhibition of DNA replication and cell division, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione is unique due to its specific substitution pattern and the presence of both amino and bromine functional groups. This combination enhances its ability to interact with biological targets and provides a versatile scaffold for further chemical modifications .

Properties

CAS No.

43028-23-5

Molecular Formula

C21H11BrN2O3

Molecular Weight

419.2 g/mol

IUPAC Name

6-amino-10-bromo-13H-naphtho[2,3-c]acridine-5,8,14-trione

InChI

InChI=1S/C21H11BrN2O3/c22-9-5-6-15-12(7-9)19(25)13-8-14(23)16-17(18(13)24-15)21(27)11-4-2-1-3-10(11)20(16)26/h1-8H,23H2,(H,24,25)

InChI Key

YBVYQGLHJWRMTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)NC5=C(C4=O)C=C(C=C5)Br)N

Origin of Product

United States

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